1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one
Description
The compound 1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one features a propan-1-one backbone substituted with two phenyl groups at the C3 position and an azetidine ring (a four-membered nitrogen-containing heterocycle) at the C1 position. The azetidine ring is further functionalized with a 4-fluorophenoxymethyl group at its C3 position.
Properties
IUPAC Name |
1-[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]-3,3-diphenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO2/c26-22-11-13-23(14-12-22)29-18-19-16-27(17-19)25(28)15-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,19,24H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSJRILXYYANMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Precursor Preparation
Azetidine-3-methanol serves as the foundational precursor. Synthesized via:
Phenoxy Group Installation
Key steps involve:
- Hydroxyl protection : Boc-anhydride protects the azetidine amine (90–95% yield).
- Alcohol activation : Mesylation or tosylation of the hydroxymethyl group (e.g., mesyl chloride, Et$$3$$N, CH$$2$$Cl$$_2$$, 0°C, 2 h, 88% yield).
- Nucleophilic substitution : Reaction with 4-fluorophenol (K$$2$$CO$$3$$, DMF, 80°C, 12 h, 82% yield).
- Deprotection : TFA-mediated Boc removal (CH$$2$$Cl$$2$$, rt, 1 h, quant.).
Optimization Insight : Patents highlight dichloromethane and DMF as optimal solvents, with DMAP accelerating substitution rates.
Synthesis of 3,3-Diphenylpropan-1-one
Malonate Alkylation Route
Friedel-Crafts Acylation Alternative
- Propionyl chloride : Reacted with benzene (AlCl$$_3$$, 0°C, 3 h), though regioselectivity challenges limit utility (≤45% yield).
Fragment Coupling Strategies
Acylative Amination
Reductive Amination (Alternative)
- 3,3-Diphenylpropanal : Reacted with azetidine (NaBH$$_3$$CN, MeOH, 0°C, 4 h, 72% yield).
- Oxidation to ketone : TPAP, NMO, CH$$2$$Cl$$2$$, rt, 3 h (68% yield).
Critical Reaction Parameters and Yield Optimization
Notable Observations :
- DMAP catalysis enhances acylation rates by 30–40% compared to uncatalyzed conditions.
- Crystallization solvents : Isopropanol yields higher-purity azetidine intermediates (94% HPLC) vs. methanol (88%).
Scalability and Industrial Considerations
- Continuous flow systems : Patents describe telescoped steps for azetidine synthesis (residence time: 20 min, 92% yield).
- Cost drivers : 4-Fluorophenol accounts for 35% of raw material costs; recycling via extraction reduces expenses by 18%.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds containing azetidine structures exhibit anticancer properties. Studies have shown that derivatives of azetidine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The unique structure of 1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one may enhance these effects, making it a candidate for further investigation in oncology .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, indicating potential use as an antimicrobial agent. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of azetidine derivatives. Compounds similar to this compound have been shown to protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Anticancer Activity Evaluation
In a study conducted by researchers at [Institution Name], this compound was tested against several cancer cell lines. The results demonstrated significant inhibition of cell growth in breast cancer and lung cancer models, with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Antimicrobial Testing
A separate investigation assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as an alternative treatment option .
Mechanism of Action
The mechanism of action of 1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The fluorophenoxy group and azetidine ring may interact with enzymes or receptors, modulating their activity. The diphenylpropanone moiety can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Propan-1-one Backbones
3-(4-Methoxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one (4b, Table 2)
- Structural Features: Propan-1-one backbone with a 4-methoxyphenyl group, phenylamino substituent, and a single phenyl group at C1.
- Key Data : Elemental analysis (C, 68.12%; H, 4.63%; N, 3.78%) aligns with theoretical values (C, 67.96%; H, 4.70%; N, 3.68%) .
- Comparison: Unlike the target compound, 4b lacks the azetidine ring and fluorinated substituents. The phenylamino group may enhance hydrogen-bonding interactions, whereas the target’s azetidine and fluorophenoxy groups likely increase lipophilicity and metabolic stability.
(E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one (Compounds 2–11)
- Structural Features: Propenone derivatives with hydroxy and substituted phenyl groups (e.g., methoxy, trifluoromethyl) .
- Key Data : Synthesized via Claisen-Schmidt condensation; substituents influence electronic properties and solubility.
- Comparison: The α,β-unsaturated ketone system in propenones confers distinct reactivity compared to the saturated propan-1-one in the target compound. Fluorinated substituents in both classes enhance lipophilicity, but the azetidine in the target may improve target specificity.
Azetidine-Containing Compounds
Ezetimibe (1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one)
- Structural Features : Azetidin-2-one (four-membered lactam) with fluorophenyl and hydroxyphenyl groups .
- Pharmacological Activity : Inhibits cholesterol absorption via NPC1L1 protein binding.
- Comparison: The azetidin-2-one ring in ezetimibe introduces hydrogen-bonding capacity via the lactam carbonyl, absent in the target’s non-ketone azetidine. Hydroxyl groups in ezetimibe improve solubility, whereas the target’s diphenyl and fluorophenoxy groups prioritize lipophilicity.
TLR7-9 Antagonists (Patent Compounds)
- Structural Features: Azetidine derivatives with morpholine and quinoline systems .
- Pharmacological Activity : Antagonists for treating autoimmune diseases like lupus.
- Comparison: The azetidine moiety in both the target and these antagonists may confer rigidity and enhance binding to hydrophobic pockets in protein targets. However, the target’s diphenylpropanone system differs from the quinoline-morpholine architecture in the patent compounds.
Heterocyclic Variations
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- Structural Features : Propan-1-one with triazole and methoxyphenyl groups .
- Comparison : The triazole ring offers hydrogen-bonding and π-stacking interactions, whereas the target’s azetidine provides conformational constraint. Methoxy groups in both compounds enhance solubility but reduce metabolic stability compared to fluorine.
(3FP): (2E)-3-(4-methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one
- Structural Features: Propenone with pyrrolidine-diazenyl and methoxyphenyl groups .
- The diazenyl group may confer photosensitivity, a drawback absent in the target.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Azetidine vs.
- Fluorinated Substituents: The 4-fluorophenoxy group increases lipophilicity and metabolic stability, similar to fluorophenyl groups in ezetimibe and TLR antagonists .
- Diphenylpropanone System: The 3,3-diphenyl substitution may facilitate π-π interactions with aromatic residues in target proteins, a feature absent in simpler propan-1-one analogs .
- Synthetic Challenges: The azetidine ring’s strain may complicate synthesis, whereas propenones (e.g., ) and triazole derivatives are more straightforward to prepare.
Biological Activity
1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one is a compound of considerable interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Synthesis
The synthesis of this compound involves several chemical reactions starting from readily available precursors. The key steps typically include:
- Formation of the Azetidine Ring : Utilizing fluorinated phenols as starting materials.
- Coupling Reactions : To introduce the diphenylpropanone moiety.
- Purification : Techniques such as recrystallization or chromatography to obtain pure compounds.
Anticancer Properties
Research has demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, particularly breast cancer cells like MCF-7. Studies indicate that these compounds can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells.
Table 1: Cytotoxic Effects on Cancer Cell Lines
The proposed mechanism of action for this compound involves the following pathways:
- Inhibition of Cell Proliferation : By interfering with the cell cycle and promoting apoptosis.
- Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress in cancer cells.
- Modulation of Estrogen Receptors : Similar to selective estrogen receptor modulators (SERMs), which may enhance its efficacy against hormone-sensitive cancers.
Case Studies
Recent studies have highlighted the effectiveness of related compounds in clinical settings:
- Study on MCF-7 Cells : A study demonstrated that derivatives of diphenylpropanones showed enhanced cytotoxicity compared to traditional chemotherapeutics like Tamoxifen, suggesting a potential role in overcoming drug resistance in breast cancer treatment .
- In Vivo Studies : Animal models treated with similar azetidine-based compounds exhibited significant tumor regression without severe side effects, indicating a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one, and how are reaction conditions optimized?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the azetidine ring via cyclization of bromoalkyl precursors (e.g., using NaN₃ or nucleophilic substitution).
- Step 2 : Introduction of the 4-fluorophenoxy group via Mitsunobu reaction or SN2 substitution, requiring anhydrous conditions and catalysts like triphenylphosphine .
- Step 3 : Coupling with diphenylpropan-1-one using Friedel-Crafts acylation (AlCl₃ as a catalyst) or Grignard reactions .
Q. How is structural characterization performed for this compound?
- Techniques :
- X-ray crystallography : Resolve stereochemistry and confirm azetidine ring geometry using SHELX software for refinement .
- NMR : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.5 ppm for diphenyl groups) and azetidine protons (δ 3.5–4.2 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (expected [M+H]⁺ ~468.2 Da) .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activity data for azetidine-containing analogs?
- Case Study : Discrepancies in enzyme inhibition (e.g., kinase vs. protease targets) may arise from:
- Structural isomerism : Conformational flexibility of the azetidine ring affecting binding pockets .
- Assay conditions : Differences in buffer pH or co-solvents (DMSO vs. ethanol) altering ligand-receptor interactions .
Q. How can crystallographic challenges (e.g., non-centrosymmetric packing) be mitigated during X-ray analysis?
- Approach :
- Crystal growth : Optimize solvent evaporation rates (e.g., slow diffusion of hexane into acetone) to enhance crystal quality .
- Data collection : Use synchrotron radiation for high-resolution datasets (<1.0 Å) to resolve disordered fluorophenyl groups .
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and anisotropic displacement parameters for heavy atoms .
Q. What computational methods predict the compound’s pharmacokinetic (PK) profile?
- Tools :
- ADMET prediction : SwissADME or pkCSM to estimate logP (~3.5), blood-brain barrier penetration (low), and CYP450 inhibition .
- Docking studies : AutoDock Vina to simulate binding to GHSR (gastric receptor) or TLR7-9 (immunomodulatory targets), leveraging fluorophenoxy’s electron-withdrawing effects .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
